![molecular formula C7H5BrN2 B068098 5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-35-7](/img/structure/B68098.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da . This compound is also known by other names such as 5-Bromo-7-azaindole .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
In the compound, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . The structure was confirmed by various methods including 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Chemical Reactions Analysis
The compound can be functionalized to provide new compounds directing toward agrochemicals and/or functional materials . It can also act as the N-donor carrier ligand of highly cytotoxic platinum (II) dichlorido complexes .Physical And Chemical Properties Analysis
The compound has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da . More physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .科学的研究の応用
Organic Synthesis
5-Bromo-7-azaindole is a valuable compound in organic synthesis. It serves as a building block in the synthesis of various organic compounds .
Development of Organic Semiconductors
This compound has been used as a building block in the synthesis of organic semiconductors . Organic semiconductors are important components in the development of electronic devices such as solar cells and transistors .
Kinase Inhibitor Design
The azaindole framework, which includes 5-Bromo-7-azaindole, is often used in the design of kinase inhibitors . Kinase inhibitors are drugs that block certain enzymes called kinases, which play a key role in cell functions such as cell signaling, metabolism, division, and survival. Blocking these enzymes can help stop or slow the growth of cancer cells .
Cancer Research
Related to its role in kinase inhibitor design, 5-Bromo-7-azaindole is also relevant in cancer research. For instance, PIM kinases, which are often upregulated in many hematological malignancies and solid tumors, can be targeted by compounds designed around the azaindole framework .
Drug Discovery and Development
Given its roles in organic synthesis, semiconductor development, and kinase inhibitor design, 5-Bromo-7-azaindole is a significant compound in drug discovery and development. It can serve as a starting point for the synthesis of a wide range of biologically active compounds .
Material Science
In material science, particularly in the field of organic electronics, 5-Bromo-7-azaindole can be used in the development of new materials with desirable electronic properties .
作用機序
Target of Action
5-Bromo-7-azaindole, also known as 5-bromo-1H-pyrrolo[2,3-b]pyridine, is primarily used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation . Specifically, this compound has been used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor . BCL-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased apoptosis, particularly in cancer cells .
Mode of Action
It is known that azaindole derivatives, such as 5-bromo-7-azaindole, can inhibit kinase activity . This inhibition can disrupt the signaling pathways that these kinases are involved in, leading to changes in cell behavior .
Biochemical Pathways
5-Bromo-7-azaindole affects the biochemical pathways involving the kinases it inhibits . For example, in the case of BCL-2 inhibition, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can lead to increased apoptosis, particularly in cancer cells where BCL-2 is often overexpressed .
Pharmacokinetics
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used to modulate properties such as solubility, pKa, and lipophilicity, which can impact bioavailability .
Result of Action
The primary result of 5-Bromo-7-azaindole’s action is the inhibition of kinase activity, leading to disruption of cell signaling pathways . In the context of cancer treatment, this can result in increased apoptosis of cancer cells .
Action Environment
The action of 5-Bromo-7-azaindole can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated place and protective clothing should be worn to avoid exposure . Additionally, the compound should be stored in a sealed container in a dry environment to maintain its stability .
Safety and Hazards
While specific safety and hazard information for 5-bromo-1H-pyrrolo[2,3-b]pyridine is not available in the retrieved papers, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
特性
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVWZSQAIDCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437889 | |
| Record name | 5-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183208-35-7 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183208-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrolo(2,3-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-Bromo-7-azaindole?
A: 5-Bromo-7-azaindole comprises a planar azaindole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings. [] The bromine atom is located at the 5th position of the azaindole core.
Q2: How is 5-Bromo-7-azaindole typically synthesized?
A2: Several synthetic routes have been explored for 5-Bromo-7-azaindole:
- Fischer Cyclization: This method utilizes readily available starting materials to build the 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3. []
- Bromination of Dihydro-7-azaindole Derivatives: This approach involves reacting 7-azaindole with sodium hydrogen sulfite followed by bromination and subsequent removal of the sulfonate group to yield 5-bromo-7-azaindole. []
- Catalytic Hydrogenation and Bromination: This method uses palladium-loaded mesoporous carbon as a catalyst for the hydrogenation of 7-azaindole, followed by bromination and oxidative dehydrogenation to obtain the final product. []
Q3: What are the potential applications of 5-Bromo-7-azaindole in medicinal chemistry?
A: 5-Bromo-7-azaindole serves as a valuable building block in synthesizing various biologically active compounds. For instance, it's a key intermediate in preparing gold(I) triphenylphosphane complexes, which have shown promising in vitro antitumor activity against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines. []
Q4: How does the solubility of 5-Bromo-7-azaindole vary in different solvents?
A: Studies have investigated the solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures (ranging from 278.15 to 323.15 K). [] Understanding solubility profiles is crucial for optimizing synthesis, purification, and potential formulation development.
Q5: Has the crystal structure of 5-Bromo-7-azaindole been elucidated?
A: Yes, X-ray crystallography studies have revealed that 5-Bromo-7-azaindole molecules form inversion dimers through N—H⋯N hydrogen bonds. [, ] This structural information is valuable for understanding intermolecular interactions and potential binding modes.
Q6: Are there any studies on the vibrational spectroscopic properties of 5-Bromo-7-azaindole?
A: Researchers have investigated the vibrational spectroscopic characteristics of 5-bromo-7-azaindole, supported by Density Functional Theory (DFT) calculations. [] This research helps interpret experimental data and understand the molecule's vibrational modes.
Q7: How does 5-Bromo-7-azaindole behave as a ligand in metal complexes?
A: Research has shown that the N1-deprotonated anion of 5-Bromo-7-azaindole can coordinate to metal centers, such as gold(I), through the N1 atom of its pyrrole ring. [] This coordination behavior makes it a suitable ligand for developing metal-based complexes with potential biological activities.
Q8: What are the potential applications of 5-Bromo-7-azaindole derivatives in materials science?
A: 5-Bromo-7-azaindole derivatives, particularly those with aryl substitutions, have been explored for their fluorescent properties. [] This opens up possibilities for their use in materials applications requiring fluorescent probes or sensors.
Q9: Has 5-Bromo-7-azaindole been explored for its potential in drug delivery systems?
A: While not directly studied with 5-Bromo-7-azaindole itself, research has demonstrated the use of 4-aminobenzoic acid-coated maghemite nanoparticles as potential anticancer drug magnetic carriers for highly cytotoxic cisplatin-like complexes involving 7-azaindoles, including 5-bromo-7-azaindole. [] This suggests a possible avenue for exploring similar drug delivery strategies using 5-Bromo-7-azaindole.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

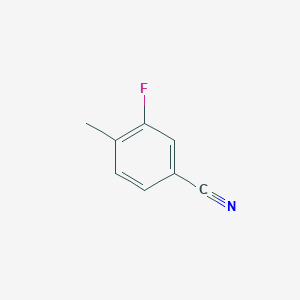
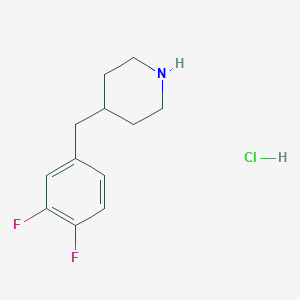


![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
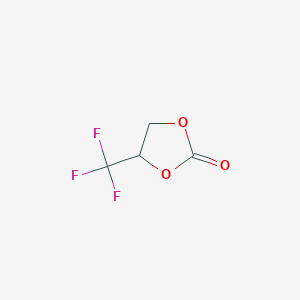


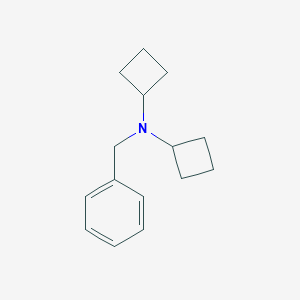
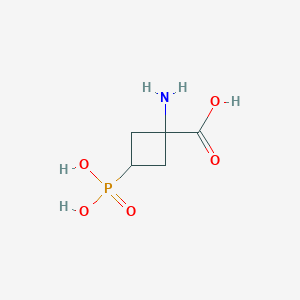
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)